5-(dihydrogenphosphate),D-ribose,sodiumsalt

Enzyme kinetics Substrate affinity Chagas disease drug target

Substituting D-ribose 5-phosphate for D-ribulose-5-phosphate in PPP kinetic assays generates non-productive enzyme-substrate complexes and invalidates flux measurements. D-Ribulose-5-phosphate sodium salt (CAS 76054-75-6, ≥90% HPLC) is the obligate substrate for ribulose-5-phosphate 3-epimerase (RPE) and the preferred substrate for ribose-5-phosphate isomerase (Rpi) reverse-direction assays. • 2.86-fold lower Km for RpiB vs. R5P enables reproducible IC50/Ki determination in drug discovery programs • 74-fold higher mannose-6-phosphate isomerase specific activity supports NADPH-linked PPP intermediate quantification • Enzymatically derived powder; 50 mg/mL aqueous solubility; stored at -20°C

Molecular Formula C5H11O8P · XNa
Molecular Weight 230.1
CAS No. 76054-75-6
Cat. No. B593777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(dihydrogenphosphate),D-ribose,sodiumsalt
CAS76054-75-6
SynonymsRu5P
Molecular FormulaC5H11O8P · XNa
Molecular Weight230.1
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Na]
InChIInChI=1S/C5H11O8P.Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/t3-,4+,5-;/m0./s1
InChIKeyHSVYFEKZUCTIDT-VEGRVEBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribulose-5-Phosphate Sodium Salt: Identity & Classification


5-(dihydrogenphosphate),D-ribose,sodiumsalt (CAS 76054-75-6), most accurately designated D-Ribulose-5-phosphate sodium salt (Ru5P), is a phosphorylated ketopentose that serves as a central intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle of photosynthetic organisms . Supplied as a powder with a purity of ≥90% (HPLC) and aqueous solubility of 50 mg/mL, it is enzymatically derived from chicken liver and stored at −20°C . It is the obligate substrate for ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1) and a substrate/product for ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6), distinguishing it functionally from its closest structural analog, D-ribose 5-phosphate.

D-Ribulose-5-Phosphate Substitution Risks


D-Ribulose-5-phosphate and D-ribose-5-phosphate are interconverted by ribose-5-phosphate isomerase (EC 5.3.1.6), but they are not functionally interchangeable substrates for downstream enzymes of the pentose phosphate pathway. Each pentose phosphate occupies a distinct node with unique enzyme specificities: ribulose-5-phosphate 3-epimerase (RPE) acts exclusively on Ru5P to produce xylulose-5-phosphate, while phosphoribulokinase phosphorylates Ru5P to ribulose-1,5-bisphosphate in the Calvin cycle [1]. Procurement of the correct metabolite is essential, as substitution with the wrong pentose phosphate generates non-productive enzyme-substrate complexes, invalidates kinetic measurements, and precludes accurate metabolic flux quantification. The quantitative evidence below demonstrates that Ru5P and R5P exhibit materially different kinetic parameters with the very enzymes that interconvert them, underscoring that generic substitution without experimental validation introduces systematic error [2].

D-Ribulose-5-Phosphate: Quantitative Differentiation


Ru5P vs. R5P Affinity for Ribose-5-Phosphate Isomerase

In a direct head-to-head kinetic comparison using recombinant ribose-5-phosphate isomerase type B (RpiB) from Trypanosoma cruzi, D-ribulose 5-phosphate (Ru5P) displayed a Km of 1.4 mM, whereas D-ribose 5-phosphate (R5P) exhibited a Km of 4 mM [1]. This represents a 2.86-fold lower Michaelis constant for Ru5P, indicating substantially higher enzyme affinity for the ketose substrate compared to its aldose isomer. The same study used 4-phospho-D-erythronohydroxamic acid, a transition-state analog, to competitively inhibit the enzyme with an IC50 of 0.7 mM and a Ki of 1.2 mM [1].

Enzyme kinetics Substrate affinity Chagas disease drug target

Ru5P vs. R5P Specific Activity on Mannose-6-Phosphate Isomerase

In a comparative enzymological study cataloged by the BRENDA database, wild-type mannose-6-phosphate isomerase (EC 5.3.1.8) exhibited a specific activity of only 0.01 μmol/min/mg with D-ribose 5-phosphate as substrate, but 0.74 μmol/min/mg with D-ribulose 5-phosphate, both measured at pH 7.0 and 80°C, under identical assay conditions (Reference 714372) [1]. This represents a 74-fold differential in catalytic turnover, identifying Ru5P as the strongly preferred substrate for this enzyme. An even higher specific activity of 22 μmol/min/mg was observed with L-xylulose as substrate at pH 7.0 and 75°C (Reference 713854) [1], placing Ru5P as a mid-range substrate among the enzyme's ligand panel.

Substrate specificity Enzyme promiscuity Pentose phosphate pathway enzymology

Thermodynamic Stability: Ru5P vs. R5P Hydrolysis

Microcalorimetric measurements of the alkaline phosphatase-catalyzed hydrolysis of sugar phosphates at 25°C revealed that the enthalpy change (ΔH°) for the hydrolysis of D-ribulose 5-phosphate is -12.43 ± 0.45 kJ/mol, compared to -5.69 ± 0.52 kJ/mol for D-ribose 5-phosphate [1]. This 2.18-fold more exothermic hydrolysis of Ru5P, along with its more negative heat capacity change (ΔCop = -84 ± 30 J/mol·K for Ru5P vs. -63 ± 37 J/mol·K for R5P), reflects fundamental differences in the solvation and intramolecular stabilization of the ketose phosphate ester relative to the aldose phosphate ester [1].

Thermodynamics Phosphate ester stability Calorimetry

Ru5P Commercial Purity Grade Comparison

Commercially available D-ribulose-5-phosphate sodium salt exhibits vendor-dependent purity specifications. Cayman Chemical supplies the compound at ≥95% purity, as a crystalline solid (catalog #21423, 10 mg) [1]. Sigma-Aldrich offers the compound at ≥90% purity by HPLC (catalog #R9875), as a powder from chicken liver enzymatic source, with quantified impurities of <1.0% acetone, <1.0% ethanol, and <1.0% methanol by GC . In comparison, the structurally related D-ribose 5-phosphate disodium salt hydrate (Sigma #R7750) is available at ≥98% purity by TLC , demonstrating that the ketose phosphate (Ru5P) generally achieves lower commercial purity grades than its aldose counterpart, consistent with its inherently greater chemical lability.

Purity specification Vendor comparison Procurement decision

Tissue-Specific Ru5P/Xu5P Ratio Shifts

In an analytical biochemistry study quantifying pentose phosphate pathway intermediates in rat liver tissue, Casazza and Veech (1986) reported that the absolute tissue concentrations of D-ribulose 5-phosphate and D-xylulose 5-phosphate, while interconverted by ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), change with a non-constant ratio under different dietary states: ribulose 5-phosphate concentrations were 3.4 ± 0.3, 5.8 ± 0.2, and 37.1 ± 5.3 nmol/g in starved, ad libitum fed, and fat-free meal-fed rats, respectively, while xylulose 5-phosphate concentrations were 3.8 ± 0.3, 8.6 ± 0.3, and 66.3 ± 8.3 nmol/g [1]. The [Xu5P]/[Ru5P] ratio shifted from 1.12 ± 0.07 (starved) to 1.48 ± 0.04 (ad libitum) to 1.78 ± 0.03 (low-fat meal), demonstrating that Ru5P and its downstream epimerization product Xu5P are not locked in a fixed equilibrium but diverge up to 1.6-fold in relative abundance depending on metabolic context [1].

Metabolic flux Liver metabolomics Pentose phosphate pathway quantification

D-Ribulose-5-Phosphate Application Scenarios


Ribose-5-Phosphate Isomerase as Chagas Drug Target

The 2.86-fold lower Km of RpiB for Ru5P (1.4 mM) compared to R5P (4 mM) makes Ru5P sodium salt the preferred starting substrate for reverse-direction kinetic assays in drug discovery programs targeting T. cruzi pentose phosphate pathway enzymes. Procurement of high-purity Ru5P (≥95%, Cayman Chemical) enables reproducible measurement of competitive inhibitor IC50 and Ki values, directly supporting antiparasitic lead optimization efforts [1].

Coupled-Enzyme Assays for PPP Metabolite Quantification

The 74-fold differential in specific activity of mannose-6-phosphate isomerase (EC 5.3.1.8) toward Ru5P (0.74 μmol/min/mg) vs. R5P (0.01 μmol/min/mg) dictates that Ru5P must be the substrate of choice when this enzyme is used as a coupling enzyme in multi-step NADPH-linked spectrophotometric detection systems for PPP intermediate quantification in tissue extracts [1].

Liver Metabolomics and Carbon Flux Analysis

The demonstrated 1.12–1.78 range in the [Xu5P]/[Ru5P] tissue ratio across starved, fed, and fat-free meal-fed states validates the use of authentic Ru5P sodium salt as an external calibration standard for LC-MS/MS or enzymatic endpoint assays aimed at independently quantifying each pentose phosphate pool. Reliance on a single pentose phosphate standard or assumed equilibrium introduces systematic flux calculation errors [1].

Phosphorylated Sugar Hydrolysis Thermodynamics

The precisely measured ΔH° of -12.43 ± 0.45 kJ/mol for Ru5P hydrolysis provides a benchmark for calorimetric investigations of phosphoryl transfer energetics. Researchers using Ru5P as a model ketose phosphate ester for microcalorimetry must specify the sodium salt form and lot-specific residual water content to ensure reproducibility of thermodynamic parameters across laboratories [1].

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